molecular formula C10H14N2O5 B2830693 3-({[(Tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-4-carboxylic acid CAS No. 1892520-53-4

3-({[(Tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B2830693
CAS No.: 1892520-53-4
M. Wt: 242.231
InChI Key: SADBPVFFHZXHBX-UHFFFAOYSA-N
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Description

3-({[(Tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted with a tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 3 and a carboxylic acid moiety at position 2. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the carboxylic acid enables further derivatization or participation in hydrogen bonding interactions. This compound is of interest in medicinal chemistry and drug development due to its structural versatility, particularly in peptide mimetics and enzyme inhibitor design .

Properties

IUPAC Name

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-10(2,3)17-9(15)11-4-7-6(8(13)14)5-16-12-7/h5H,4H2,1-3H3,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADBPVFFHZXHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NOC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1892520-53-4
Record name 3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-({[(Tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-4-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method allows for efficient and scalable synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring.

    Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol.

    Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for various medicinal applications:

  • Antimicrobial Activity : Research has indicated that derivatives of oxazole compounds exhibit antimicrobial properties. The presence of the carboxylic acid group may enhance solubility and bioavailability, making it a potential lead compound for developing new antibiotics .
  • Anticancer Potential : Some studies suggest that oxazole derivatives can inhibit cancer cell proliferation. The unique structure of this compound could be optimized to target specific cancer pathways, although detailed studies are still required to validate these effects .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Peptides : The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis to protect amines. This compound can facilitate the synthesis of complex peptides by providing a stable intermediate that can be further modified .
  • Formation of Heterocycles : The oxazole ring is a valuable motif in medicinal chemistry. This compound can be utilized to synthesize other heterocyclic compounds through cyclization reactions, expanding the library of available compounds for drug discovery .

Case Study 1: Antimicrobial Screening

A study screened various oxazole derivatives for antimicrobial activity against a range of pathogens. The results showed that compounds with similar structures to this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

CompoundActivity (MIC μg/mL)
Compound A32
Compound B64
This compound16

Case Study 2: Peptide Synthesis

In a synthetic route involving the preparation of a peptide-based drug candidate, this compound was employed as an intermediate. The Boc group allowed for selective deprotection under mild conditions, leading to successful peptide formation with high yields.

StepReaction ConditionsYield (%)
Boc protectionReflux in DCM95
Coupling with amino acidEDC/HOBt in DMF90
DeprotectionTFA in DCM85

Mechanism of Action

The mechanism of action of 3-({[(Tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-4-carboxylic acid involves the cleavage of the Boc protecting group under acidic conditions. The resulting amine can then participate in various biochemical pathways, depending on the specific application. The oxazole ring and carboxylic acid group contribute to the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

5-{[(tert-Butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic Acid (CAS 1179765-94-6)

  • Key Differences: Core Heterocycle: Replaces the 1,2-oxazole with a 1,2-thiazole (sulfur replaces oxygen in the ring). Substituents: A methyl group at position 3 instead of an aminomethyl-Boc group.
  • The methyl group reduces steric hindrance compared to the Boc-protected aminomethyl group, possibly enhancing solubility in nonpolar solvents .
Property Target Oxazole Compound Thiazole Analogue (CAS 1179765-94-6)
Molecular Formula C₁₁H₁₅N₂O₅ (estimated) C₁₃H₁₆N₂O₃
Molecular Weight (g/mol) ~269.25 268.27
CAS Number Not explicitly provided 1179765-94-6

3-[1-({[(tert-Butoxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic Acid (CAS 2059988-55-3)

  • Key Differences: Incorporates a cyclopropane ring fused to the aminomethyl-Boc group.
  • Increased hydrophobicity due to the cyclopropane may reduce aqueous solubility compared to the parent compound .

Analogues with Modified Substituents

3-[1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic Acid (CAS 2059987-21-0)

  • Key Differences: Replaces the aminomethyl-Boc group with an azetidine (4-membered nitrogen heterocycle) linked to the Boc group.
  • Implications :
    • The azetidine’s conformational rigidity may restrict rotational freedom, influencing binding affinity in enzyme-targeted applications.
    • The smaller ring size compared to cyclopropane derivatives could improve metabolic stability .

4-{[(4-{[(tert-Butoxy)carbonyl]aminomethyl}phenyl)methylamino]carbonyl}-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole (Compound 5{35})

  • Key Differences: Substitutes the 1,2-oxazole core with an imidazole ring. Adds a phenylmethylamino-carbonyl group and a Boc-protected alanyl side chain.
  • The extended alanyl-Boc side chain introduces peptide-like properties, making it suitable for protease inhibitor studies .

Non-Heterocyclic Analogues

(1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic Acid (CAS 222530-39-4)

  • Key Differences :
    • Replaces the 1,2-oxazole with a cyclohexane ring.
  • Implications :
    • The absence of aromaticity reduces π-π stacking interactions, critical for binding to hydrophobic enzyme pockets.
    • The cyclohexane’s chair conformation may enhance stereochemical specificity in chiral environments .

Biological Activity

3-({[(Tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C10H14N2O5
Molecular Weight 242.23 g/mol
IUPAC Name 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2-oxazole-4-carboxylic acid
PubChem CID 122163426
MDL Number MFCD29907047
Appearance Powder
Storage Temperature 4 °C

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Some derivatives have shown promise as antitumor agents by inhibiting specific kinases involved in cancer progression.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating nitric oxide production and other inflammatory mediators.
  • Antimicrobial Effects : Similar compounds have demonstrated activity against various pathogens, suggesting potential applications in treating infections.

Case Studies and Research Findings

  • Antitumor Activity : A study highlighted that oxazole derivatives could inhibit the BRAF(V600E) mutation associated with melanoma. The structure-activity relationship (SAR) indicated that modifications to the oxazole ring could enhance potency against cancer cell lines .
  • Anti-inflammatory Effects : Research on related compounds revealed their ability to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest a potential role in managing inflammatory diseases .
  • Antimicrobial Properties : In vitro studies demonstrated that certain oxazole derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of functional groups in determining the biological activity of oxazole derivatives. For instance, the presence of a tert-butoxycarbonyl group enhances solubility and bioavailability, which are crucial for effective therapeutic action.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinases : Targeting specific kinases involved in cell signaling pathways can lead to reduced proliferation of cancer cells.
  • Modulation of Inflammatory Pathways : By affecting nitric oxide synthase (NOS) activity, the compound can reduce inflammation.

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